N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Description
N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 4-chlorophenyl group at the N-terminus and a 4-fluorophenylamino-acetyl substituent at the C-2 position.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-fluoroanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O3/c20-12-1-5-15(6-2-12)24-19(28)25-10-9-22-18(27)16(25)11-17(26)23-14-7-3-13(21)4-8-14/h1-8,16H,9-11H2,(H,22,27)(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLPQOZCSNHRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and other reagents under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring positions. Common reagents used in these reactions include sodium nitrite, hydrazine hydrate, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its piperazine-3-one core combined with dual halogenated aryl groups. Below is a comparative analysis with key analogs:
Key Observations:
- Halogenation Impact : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound are recurrent in antimicrobial agents (e.g., 7r, 5b), where they enhance lipophilicity (log P ~2.5–3.5) and target affinity .
- Bioisosteric Replacements: Replacing the 4-fluorophenylamino group with a sulfonamido moiety (as in 7r) alters hydrogen-bonding capacity, which could modulate solubility and potency .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound is unavailable, analogs provide insights:
- Log P : Compounds with dual halogenated aryl groups (e.g., 7r, log P = 2.56) exhibit moderate lipophilicity, balancing membrane permeability and solubility . The target compound’s log P is likely similar.
- Hydrogen Bonding: The 3-oxo group and carboxamide functionalities increase hydrogen bond acceptors (HBA ~7–9) and donors (HBD ~3–4), favoring interactions with biological targets like enzymes or GPCRs .
Biological Activity
N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound, part of the piperazine class, exhibits potential therapeutic effects in various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperazine Ring : A six-membered ring that is common in many pharmaceuticals, known for its ability to interact with various receptors.
- Chlorophenyl and Fluorophenyl Substituents : These aromatic groups enhance lipophilicity and receptor binding affinity.
- Carboxamide Group : This functional group is often involved in hydrogen bonding, which can influence the compound's interaction with biological targets.
1. Receptor Interaction
The compound primarily interacts with multiple receptors and enzymes, leading to various downstream signaling pathways. Notably:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cell signaling pathways, such as MAPK and AKT pathways, which are crucial for cell proliferation and survival .
- Modulation of VEGFA Signaling : It has a high affinity for vascular endothelial growth factor A (VEGFA), potentially functioning as a negative regulator of VEGFA signaling by limiting free VEGFA availability .
2. Cytotoxic Effects
Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
3. Antiviral Activity
Recent investigations have suggested that derivatives of this compound may possess antiviral properties, particularly against human adenoviruses (HAdV). Certain analogues have demonstrated significant selectivity indexes and low cytotoxicity, indicating potential for therapeutic application in viral infections .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of the compound found that it significantly reduced cell viability in breast cancer cell lines (IC50 values ranging from 0.5 to 1 μM). The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Potential
In another investigation focused on HAdV, several derivatives exhibited IC50 values below 0.3 μM with minimal cytotoxicity (CC50 > 150 μM), suggesting a favorable therapeutic index for treating viral infections . The study indicated that these compounds could effectively target viral DNA replication processes.
Q & A
Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide?
The synthesis typically involves multi-step reactions prioritizing regioselective coupling and functional group protection. A common approach includes:
- Step 1 : Formation of the piperazine-1-carboxamide core via nucleophilic substitution between a chlorophenyl isocyanate derivative and a substituted piperazine under anhydrous conditions (dichloromethane, triethylamine catalyst) .
- Step 2 : Introduction of the 2-[(4-fluorophenyl)amino]-2-oxoethyl sidechain through amide coupling using carbodiimide crosslinkers (e.g., EDC·HCl) and activators (e.g., HOBt) in ethanol at 0–4°C to minimize racemization .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the piperazine ring and substitution patterns on aromatic groups (e.g., distinguishing 4-chlorophenyl vs. 3-chlorophenyl isomers) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 473.1264) and detect impurities .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water mobile phase) to monitor byproducts from incomplete coupling reactions .
Advanced: How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Comparative analysis of analogs highlights key pharmacophoric elements:
- Chlorophenyl vs. Fluorophenyl Substitution : Analogs with 4-chlorophenyl groups (e.g., N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide) show 3–5× higher affinity for serotonin receptors than fluorophenyl derivatives, suggesting halogen size impacts receptor binding .
- Piperazine Ring Modifications : Saturation of the piperazine ring (e.g., tetrahydropyridine derivatives) reduces metabolic stability (t₁/₂ < 2 hrs in liver microsomes) compared to the parent compound .
- Methodological Approach : Use molecular docking (AutoDock Vina) to prioritize analogs with optimal steric and electronic profiles for target engagement .
Advanced: What strategies address contradictory bioactivity data across different assays?
Contradictions (e.g., IC₅₀ variability in kinase inhibition assays) may arise from assay conditions:
- Buffer pH Effects : Test activity in buffers ranging from pH 6.5–7.4; the compound’s carboxamide group shows pH-dependent tautomerism, altering binding to kinases like EGFR .
- Redox Interference : Include reducing agents (e.g., DTT) in cell-based assays to mitigate false positives from thiol-reactive byproducts .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics and thermal shift assays (TSA) to confirm target stabilization .
Advanced: How to evaluate the compound’s mechanism of action against neurological targets?
Prioritize a multi-modal approach:
- In Vitro Binding : Radioligand displacement assays (³H-labeled antagonists) for GPCRs (e.g., 5-HT₁A, Ki ≤ 50 nM) .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors to distinguish agonist/antagonist activity .
- In Vivo Neuroimaging : Use PET tracers (e.g., [¹¹C]-labeled analog) to assess blood-brain barrier penetration and target occupancy in rodent models .
Advanced: How to resolve discrepancies in metabolic stability data between in vitro and in vivo models?
- CYP Enzyme Screening : Incubate with human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsome assays; LC-MS detection of GSH adducts indicates potential hepatotoxicity risks .
- Species-Specific Differences : Compare rodent vs. human hepatocyte clearance; if rodent models underestimate clearance, use chimeric mice with humanized liver for preclinical validation .
Advanced: What computational methods improve the prediction of off-target effects?
- Pharmacophore Modeling : Build a 3D pharmacophore (e.g., 2 aromatic rings, hydrogen bond acceptor) to screen for off-targets in databases like ChEMBL .
- Machine Learning : Train a random forest model on kinase inhibitor datasets to predict selectivity against non-target kinases (e.g., ABL1, SRC) .
- Differential Scanning Fluorimetry (DSF) : Profile thermal stabilization of 50+ purified proteins to identify unpredicted off-targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
